molecular formula C11H10OSi B14510165 CID 71381153 CAS No. 63451-91-2

CID 71381153

Cat. No.: B14510165
CAS No.: 63451-91-2
M. Wt: 186.28 g/mol
InChI Key: HEPYZRIDOVZSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

63451-91-2

Molecular Formula

C11H10OSi

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C11H10OSi/c1-12-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

HEPYZRIDOVZSAY-UHFFFAOYSA-N

Canonical SMILES

CO[Si]C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 71381153” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification processes to obtain the compound in high purity and quantity .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71381153” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while substitution may result in a new compound with different functional groups .

Scientific Research Applications

Compound “CID 71381153” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “CID 71381153” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .

Comparison with Similar Compounds

Challenges in Identifying CID 71381153

Key observations include:

This suggests either (1) a typographical error in the CID number, (2) insufficient coverage of the compound in the provided evidence, or (3) the compound being newly registered in PubChem after the evidence cutoff date.

Methodology for Comparative Analysis of Chemical Compounds

While this compound is absent, the evidence provides frameworks for comparing similar compounds. Key approaches include:

Structural and Functional Comparison

  • outlines a methodology for comparing substrates and inhibitors using 2D/3D structural overlays and PubChem CIDs (e.g., taurocholic acid vs. betulin derivatives) .
  • compares oscillatoxin derivatives (CIDs 101283546, 185389, 156582093) by analyzing substituents and biological activity .

Physicochemical Property Analysis

  • –19 provide templates for comparing molecular weight, solubility, logP, and bioactivity scores (e.g., log S, BBB permeability) .

Recommendations for Future Research

To address the lack of data on this compound:

Verify the CID: Cross-check the identifier using the PubChem database to confirm its validity and synonyms.

Expand Literature Review : Use resources like SciFinder, Reaxys, or CAS Content to identify peer-reviewed studies or patents referencing this compound.

Generate Comparative Data: If the compound is novel, conduct experimental studies (e.g., NMR, HPLC, bioassays) and compare results with structurally related compounds from , or 18–14.

Example Data Table for Hypothetical Comparison

If this compound were analogous to oscillatoxin derivatives () or betulin inhibitors (), a comparison might resemble:

Property This compound Oscillatoxin D (CID 101283546) Betulin (CID 72326)
Molecular Formula Not Available C₃₃H₅₀O₈ C₃₀H₅₀O₂
Molecular Weight Not Available 586.75 g/mol 442.70 g/mol
LogP Not Available 4.2 8.5
Biological Activity Not Available Cytotoxic Anti-inflammatory
Synthetic Pathway Not Available Biosynthetic Plant-derived

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.